molecular formula C7H9BrN2O2 B2495917 5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one CAS No. 1935214-51-9

5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one

Cat. No.: B2495917
CAS No.: 1935214-51-9
M. Wt: 233.065
InChI Key: NSYGAIDUUGTHCI-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one is a heterocyclic organic compound that features a bromine atom, a methoxyethyl group, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one typically involves the bromination of a pyrimidinone precursor followed by the introduction of the methoxyethyl group. One common method is:

    Bromination: The pyrimidinone core is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.

    Alkylation: The brominated intermediate is then reacted with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate or sodium hydride to introduce the methoxyethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrimidinone core can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., ethanol or DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands in solvents like toluene or DMF.

Major Products

    Substitution: Amino, thio, or alkoxy derivatives.

    Oxidation: Oxidized pyrimidinone derivatives.

    Reduction: Reduced pyrimidinone derivatives.

    Coupling: Complex heterocyclic compounds.

Scientific Research Applications

5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid-related enzymes.

    Biological Studies: The compound can be used in studies involving DNA/RNA interactions and enzyme inhibition.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or electronic conductivity.

    Chemical Biology: Used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.

    Interacting with Nucleic Acids: It can intercalate into DNA or RNA, disrupting their function and leading to potential therapeutic effects.

Molecular Targets and Pathways

    Enzymes: DNA polymerases, RNA polymerases, and other nucleic acid-processing enzymes.

    Pathways: DNA replication, transcription, and repair pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2’-deoxyuridine: A brominated pyrimidine analog used in antiviral and anticancer research.

    5-Fluorouracil: A fluorinated pyrimidine analog used as a chemotherapeutic agent.

    6-Mercaptopurine: A thiol-containing purine analog used in leukemia treatment.

Uniqueness

5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group can enhance solubility and bioavailability, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

5-bromo-1-(2-methoxyethyl)pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-12-3-2-10-5-6(8)4-9-7(10)11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYGAIDUUGTHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=NC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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